![molecular formula C24H28N2O4 B3477346 ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate](/img/structure/B3477346.png)
ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate
Overview
Description
Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate, also known as EAEQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the quinoline family and has been studied for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and division. Additionally, ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and division. Additionally, ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate may induce apoptosis, or programmed cell death, in cancer cells. ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. Additionally, ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate has been shown to have a wide range of potential therapeutic applications. However, one limitation of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of disease.
Future Directions
There are many potential future directions for research on ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate. One area of research could focus on optimizing the synthesis of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate to make it more efficient and cost-effective. Additionally, further studies could be conducted to better understand the mechanism of action of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate and to identify its potential therapeutic targets. Finally, clinical trials could be conducted to evaluate the safety and efficacy of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate in humans.
Scientific Research Applications
Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate has been studied extensively for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have cytotoxic effects on cancer cells and may be effective in inhibiting the growth of tumors. Additionally, ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-ethylquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-17-8-7-9-18-22(17)26-15-19(24(27)30-6-2)23(18)25-13-12-16-10-11-20(28-3)21(14-16)29-4/h7-11,14-15H,5-6,12-13H2,1-4H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWPWDBGEJRQQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NCCC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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